molecular formula C4H2ClIN2 B2934007 4-Chloro-2-iodopyrimidine CAS No. 1108165-28-1

4-Chloro-2-iodopyrimidine

Cat. No.: B2934007
CAS No.: 1108165-28-1
M. Wt: 240.43
InChI Key: JDQCCKDSHUGCOH-UHFFFAOYSA-N
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Description

4-Chloro-2-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4H2ClIN2 It is a derivative of pyrimidine, characterized by the presence of chlorine and iodine atoms at the 4 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodopyrimidine typically involves halogenation reactions. One common method is the iodination of 4-chloropyrimidine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Another approach involves the use of organolithium reagents for the regioselective introduction of iodine at the 2-position of 4-chloropyrimidine .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Coupling Products: Biaryl or vinyl derivatives of pyrimidine.

    Reduction Products: 4-Chloropyrimidine or 2-Iodopyrimidine.

Scientific Research Applications

4-Chloro-2-iodopyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodopyrimidine involves its interaction with specific molecular targets. In biochemical studies, it has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s halogen atoms play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-iodopyrimidine is unique due to its specific halogenation pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in diverse research applications.

Properties

IUPAC Name

4-chloro-2-iodopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-3-1-2-7-4(6)8-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQCCKDSHUGCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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